N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide
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Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C27H24N2O3 and its molecular weight is 424.5. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Carbazole derivatives have been investigated for their anticancer activities. For instance, studies on β-carboline, a compound structurally related to carbazoles, have shown promising results as potential antitumor agents. These compounds have been designed to inhibit the growth of cancer cells, such as HL-60 cells, by inducing apoptosis, suggesting that carbazole derivatives, including N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide, could have similar applications in cancer research and therapy (Yi-Fong Chen et al., 2015).
Alzheimer's Disease Treatment
Carbazole derivatives have also been explored for their potential in treating neurological disorders, such as Alzheimer's Disease (AD). Specifically, sulfonamido-derivatives of unsubstituted carbazoles have shown inhibitory activity against β-Secretase (BACE1), a key enzyme in the pathogenesis of AD. This suggests that N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide could be explored for its potential in AD treatment, given its structural similarity to these active compounds (S. Bertini et al., 2017).
Synthesis of Esters and Amides
The synthesis of esters and amides from hydroxy-substituted carboxylic acids has been facilitated using carbazole derivatives. This method, involving the activation of hydroxy-substituted acids without prior protection of the hydroxy groups, could be relevant to the chemical synthesis and pharmaceutical industries, potentially including applications for N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide in the synthesis of complex molecules (A. Katritzky et al., 2006).
Electropolymerizable Monomers
Carbazole derivatives have been utilized in the development of electropolymerizable monomers for the fabrication of polymer films. These films exhibit electrochromic and fluorescent properties, suggesting potential applications in optoelectronic devices. Given the carbazole core in N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide, it could also be considered for use in the development of novel polymeric materials with unique electronic or optical properties (S. Hsiao & Hui-min Wang, 2016).
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c30-21(18-29-25-14-6-4-12-23(25)24-13-5-7-15-26(24)29)17-28(19-22-11-8-16-32-22)27(31)20-9-2-1-3-10-20/h1-16,21,30H,17-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIHZHDAQDEMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.